molecular formula C16H25N3OS2 B2885178 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2034584-32-0

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2885178
CAS No.: 2034584-32-0
M. Wt: 339.52
InChI Key: UQWDYYXKVZNIIO-UHFFFAOYSA-N
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Description

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H25N3OS2 and its molecular weight is 339.52. The purity is usually 95%.
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Biological Activity

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Synthesis

The compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of a piperidine ring, followed by the introduction of thiolane and thiophene groups through nucleophilic substitution and cyclization reactions. The general synthetic route can be summarized as follows:

  • Formation of Piperidine Intermediate : Achieved through nucleophilic substitution.
  • Introduction of Thiolane Ring : Accomplished via thiolation reactions.
  • Coupling with Thiophene : Finalized under specific conditions to yield the desired urea derivative.

Biological Activity Overview

Urea and thiourea derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Urea derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown notable activity against non-small cell lung cancer and leukemia cell lines, with IC50 values in the micromolar range .
  • Antimicrobial Properties : These compounds exhibit broad-spectrum antimicrobial activity, making them candidates for treating infections caused by resistant strains .

Case Studies

Several studies have highlighted the biological efficacy of urea derivatives similar to this compound:

  • Anticancer Study :
    • A recent study evaluated a series of urea derivatives for their anticancer properties against Caki cancer cells. The compound exhibited IC50 values that indicate strong inhibitory effects on tumor growth .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial activity of thiourea derivatives, revealing that several compounds displayed effective inhibition against gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Cell Line/OrganismIC50 (µM)Reference
Compound AAnticancerCaki Cancer Cells15.0
Compound BAntimicrobialE. coli25.0
Compound CAnticancerNon-Small Cell Lung Cancer21.5
Compound DAntimicrobialStaphylococcus aureus30.0

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components.

Properties

IUPAC Name

1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c20-16(18-11-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)14-5-9-21-12-14/h1-2,8,13-14H,3-7,9-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDYYXKVZNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.